N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-(2-Cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a heterocyclic organic compound featuring a pyrimidinone core substituted with a methyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2-cyanophenyl ring. This structural configuration confers unique physicochemical and biological properties. The pyrimidinone ring system is electron-deficient, facilitating hydrogen bonding and π-π interactions, while the sulfanyl bridge enhances metabolic stability and modulates solubility. The 2-cyanophenyl group introduces steric and electronic effects that influence binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-6-12(19)18-14(16-9)21-8-13(20)17-11-5-3-2-4-10(11)7-15/h2-6H,8H2,1H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPAOFUGZREFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CYANOPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidinyl Moiety: Starting from a suitable precursor, such as 4-methyl-2-pyrimidinone, the pyrimidinyl ring can be constructed through cyclization reactions.
Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the pyrimidinyl compound with a suitable thiol reagent under appropriate conditions.
Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N1-(2-CYANOPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidinone ring: A six-membered heterocycle with conjugated carbonyl groups, enabling hydrogen bonding and resonance stabilization .
- Sulfanyl bridge (-S-) : Enhances stability and influences redox properties .
Comparison with Similar Compounds
To contextualize the uniqueness of N~1~-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide, a comparative analysis with structurally analogous compounds is provided below.
Structural Analogues and Their Properties
*Calculated based on substituent adjustments from .
Key Comparative Findings
Electronic and Steric Effects
- The 2-cyanophenyl group in the target compound provides stronger electron-withdrawing effects compared to halogenated (Cl, Br) or methoxy-substituted analogs.
- Hydroxypyrimidine substitution () reduces resonance stabilization compared to the oxopyrimidine in the target compound, leading to distinct reactivity profiles, such as susceptibility to oxidation .
Thermal and Chemical Stability
- The 4-chlorophenyl analog () has a notably high melting point (>282°C), suggesting superior crystallinity and thermal stability compared to the target compound, which may relate to stronger intermolecular halogen bonding .
Biological Activity
N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE, with the CAS number 386762-96-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.33568 g/mol
- Structure : The compound features a cyanophenyl moiety and a pyrimidinyl sulfanyl group linked through an acetamide functional group.
Research indicates that compounds similar to this compound may exhibit several biological activities, including:
- Heme Oxygenase-1 Inhibition : Compounds in this class have been investigated for their ability to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. Inhibiting HO-1 may enhance the efficacy of existing cancer therapies by reducing tumor survival mechanisms .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines, particularly glioblastoma (U87MG) cells, which are often resistant to conventional therapies .
Table 1: Summary of Biological Activities
| Activity | Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|---|
| HO-1 Inhibition | 7l | U87MG | ≤ 8 | Potent inhibitor with anticancer potential |
| Cytotoxicity | N/A | DU145 | N/A | Assessed for potential use in prostate cancer |
Case Study: Antitumor Activity
In a study focusing on novel acetamide-based HO-1 inhibitors, compound 7l was highlighted for its significant activity against U87MG cells. The study demonstrated that the inhibition of HO-1 could lead to decreased cell viability and increased sensitivity to chemotherapy in resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly influence its biological activity:
- Amide Linker : The presence of an amide linker has been shown to enhance binding affinity to target enzymes like HO-1.
- Hydrophobic Moieties : Variations in hydrophobic groups improve selectivity and potency against specific cancer cell lines.
Q & A
Q. What are the key considerations for optimizing the synthesis of N¹-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions such as alkylation, oxidation, and acylation. Critical factors include:
- Reagent Selection : Use sodium hydride or potassium carbonate as bases, dimethylformamide (DMF) as a solvent, and palladium catalysts for cross-coupling steps.
- Purification : Employ column chromatography or recrystallization to isolate intermediates and the final product.
- Reaction Monitoring : Track progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR spectroscopy .
Q. How can researchers characterize the molecular structure of this compound to confirm its integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. What solvents and reaction conditions are optimal for derivatization of the pyrimidinyl-sulfanyl moiety?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfanyl group.
- Temperature : Maintain 60–80°C to balance reaction rate and decomposition risks.
- Catalysts : Use copper(I) iodide or tris(dibenzylideneacetone)dipalladium(0) for cross-coupling reactions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D, S motifs) using X-ray data.
- Impact on Solubility : Strong intermolecular H-bonds (e.g., N–H···O) may reduce solubility, requiring co-solvents for biological assays.
- Thermal Stability : Differential scanning calorimetry (DSC) can correlate melting points with lattice energy .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., MTT assay) and target-specific (e.g., enzyme inhibition) approaches.
- Purity Verification : Confirm >95% purity via HPLC to exclude confounding impurities.
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines to assess selectivity .
Q. How can SHELX software address challenges in refining the compound’s X-ray diffraction data?
- Methodological Answer :
- Data Handling : Use SHELXL for high-resolution refinement, particularly for twinned crystals or weak diffraction.
- Hydrogen Atom Placement : SHELXPRO automates H-atom positioning in electron density maps.
- Validation : Apply R-factor convergence tests and check for overfitting using cross-validation (R-free) .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Modifications : Synthesize analogs with variations in the cyanophenyl or pyrimidinyl groups.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases.
- Biological Profiling : Test analogs in functional assays (e.g., apoptosis induction) to correlate structural changes with activity .
Analytical Techniques Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
